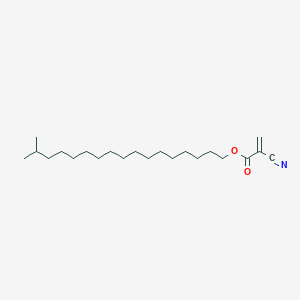
Isostearyl-2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isostearyl-2-cyanoacrylate, also known as this compound, is a useful research compound. Its molecular formula is C22H39NO2 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Endovascular Applications
Isostearyl-2-cyanoacrylate has gained attention in the field of endovascular surgery, particularly as an embolic material. Research indicates that this compound exhibits lower reactivity and adhesion compared to traditional cyanoacrylates like N-butyl-2-cyanoacrylate (NBCA), making it advantageous in delicate vascular procedures.
Case Study: Embolic Material Development
A study demonstrated the formulation of a mixture combining this compound with NBCA. This combination showcased a significantly reduced adhesive force, which is critical in preventing complications during embolization procedures. The viscosity of the mixture was optimized for clinical use, allowing for effective delivery through microcatheters. The tissue reactions observed were milder compared to those with NBCA alone, indicating a safer profile for patients undergoing endovascular treatment .
| Study | Embolic Material | Adhesive Force | Tissue Reaction | Application |
|---|---|---|---|---|
| Oowaki et al. (1999) | Mixture of this compound and NBCA | Low | Milder than NBCA | Renal artery embolization |
Tissue Adhesives
The properties of this compound make it an excellent candidate for use as a surgical adhesive. Its lower polymerization rate allows for controlled application, reducing the risk of unintended adhesion to surrounding tissues.
Clinical Insights
In clinical settings, cyanoacrylates are utilized for skin closure and internal tissue bonding. This compound's formulation can be modified to enhance its performance as a tissue adhesive, providing a balance between strength and flexibility. Its application has been documented in various surgical procedures, including dermatological and orthopedic surgeries .
Nanomedicine Potential
Emerging research suggests that this compound may have applications in nanomedicine, particularly in the development of drug delivery systems. Its ability to form nanoparticles opens avenues for targeted therapy and controlled release mechanisms.
Research Overview
Studies have shown that poly(alkyl cyanoacrylate)-based nanoparticles can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities. The incorporation of this compound into these systems could improve stability and reduce systemic side effects associated with conventional drug delivery methods .
Análisis De Reacciones Químicas
Polymerization Mechanism
ISCA polymerizes via anionic chain-growth polymerization , initiated by trace nucleophiles (e.g., water, amines) :
-
Initiation:
H2O+CH2=C CN COO isostearyl→HO−⋯CH2−C−(CN)COO isostearylThe nucleophile attacks the electrophilic α-carbon, forming a carbanion intermediate 7.
-
Propagation:
Carbanion+n(ISCA)→Polymer chain with repeating unitsThe reaction propagates rapidly, but ISCA’s bulky isostearyl group slows chain growth compared to smaller cyanoacrylates (e.g., ethyl or butyl derivatives) .
-
Termination:
Acidic protons (e.g., from blood or tissues) quench the carbanion, stopping polymerization .
Factors Influencing Reactivity
Comparative Reactivity with Other Cyanoacrylates
| Property | ISCA | N-Butyl-2-cyanoacrylate (NBCA) | Ethyl-2-cyanoacrylate |
|---|---|---|---|
| Polymerization rate | Slow (30–60 s) | Fast (5–10 s) | Very fast (2–5 s) |
| Adhesive strength | Low (3–5 MPa) | High (15–20 MPa) | Moderate (10–15 MPa) |
| Hydrophobicity | High (log P = 6.8) | Moderate (log P = 2.5) | Low (log P = 1.2) |
Degradation and Biocompatibility
ISCA degrades via ester hydrolysis in physiological conditions, forming cyanoacetic acid and isostearyl alcohol . Histological studies show milder tissue inflammation compared to NBCA due to slower degradation kinetics .
Propiedades
Fórmula molecular |
C22H39NO2 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
16-methylheptadecyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C22H39NO2/c1-20(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-25-22(24)21(3)19-23/h20H,3-18H2,1-2H3 |
Clave InChI |
OJHZGTTXNLSQIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)C#N |
Sinónimos |
ISCA cpd isostearyl-2-cyanoacrylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















